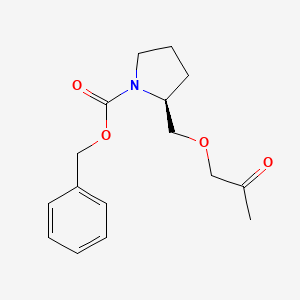

(S)-Benzyl 2-((2-oxopropoxy)methyl)pyrrolidine-1-carboxylate

Description

(S)-Benzyl 2-((2-oxopropoxy)methyl)pyrrolidine-1-carboxylate is a chiral pyrrolidine derivative featuring a benzyl ester at the 1-position and a (2-oxopropoxy)methyl substituent at the 2-position. The compound’s stereochemistry at the pyrrolidine ring (S-configuration) and its functional groups make it a versatile intermediate in organic synthesis, particularly for pharmaceutical applications.

Properties

Molecular Formula |

C16H21NO4 |

|---|---|

Molecular Weight |

291.34 g/mol |

IUPAC Name |

benzyl (2S)-2-(2-oxopropoxymethyl)pyrrolidine-1-carboxylate |

InChI |

InChI=1S/C16H21NO4/c1-13(18)10-20-12-15-8-5-9-17(15)16(19)21-11-14-6-3-2-4-7-14/h2-4,6-7,15H,5,8-12H2,1H3/t15-/m0/s1 |

InChI Key |

RMURDDHTOGQARF-HNNXBMFYSA-N |

Isomeric SMILES |

CC(=O)COC[C@@H]1CCCN1C(=O)OCC2=CC=CC=C2 |

Canonical SMILES |

CC(=O)COCC1CCCN1C(=O)OCC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Benzyl 2-((2-oxopropoxy)methyl)pyrrolidine-1-carboxylate typically involves the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors such as amino alcohols or diols.

Introduction of the Benzyl Group: The benzyl group can be introduced through alkylation reactions using benzyl halides in the presence of a base.

Esterification: The ester functional group can be introduced through esterification reactions involving the corresponding carboxylic acid and alcohol under acidic conditions.

Industrial Production Methods

Industrial production methods for (S)-Benzyl 2-((2-oxopropoxy)methyl)pyrrolidine-1-carboxylate may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Catalysts and reagents used in the synthesis are selected to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

(S)-Benzyl 2-((2-oxopropoxy)methyl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the benzyl group or the ester functional group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Benzyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted pyrrolidine derivatives.

Scientific Research Applications

(S)-Benzyl 2-((2-oxopropoxy)methyl)pyrrolidine-1-carboxylate has several scientific research applications:

Chemistry: Used as a building block in the synthesis of complex organic molecules and chiral compounds.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (S)-Benzyl 2-((2-oxopropoxy)methyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural and physicochemical properties of the target compound with analogous pyrrolidine derivatives:

*Calculated molecular formula based on structural analysis.

Key Differences and Implications

- Substituent Effects on Reactivity: The 2-oxopropoxy group in the target compound provides a ketone for nucleophilic additions, contrasting with the carboxylic acid in 1-Methyl-5-oxopyrrolidine-2-carboxylic acid, which is prone to deprotonation or esterification .

Steric and Electronic Influences :

- The 4-formylphenyl substituent in Benzyl 2-(4-formylphenyl)pyrrolidine-1-carboxylate introduces an electron-withdrawing group, altering electronic density on the pyrrolidine ring and enabling Schiff base formation .

- The carbamoyl group in the compound adds hydrogen-bonding capacity and steric bulk, likely reducing conformational flexibility compared to the target compound .

Pyrrolidine Ring Conformation :

Physicochemical Properties

- Lipophilicity : The benzyl ester and 2-oxopropoxy groups in the target compound enhance lipophilicity (logP ~2.5 estimated), making it more membrane-permeable than polar analogs like 1-Methyl-5-oxopyrrolidine-2-carboxylic acid (logP ~0.5).

- Stability : The benzyl ester is stable under neutral conditions but hydrolyzes under acidic/basic conditions, similar to other benzyl-protected compounds .

Biological Activity

(S)-Benzyl 2-((2-oxopropoxy)methyl)pyrrolidine-1-carboxylate is a compound with notable biological activity, particularly in the context of its potential therapeutic applications. This article delves into its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C₁₄H₁₉NO₄

- Molecular Weight : 263.29 g/mol

- CAS Number : 5211-23-4

(S)-Benzyl 2-((2-oxopropoxy)methyl)pyrrolidine-1-carboxylate has been identified as a beta-3 adrenergic receptor agonist. Beta-3 adrenergic receptors are primarily involved in the regulation of energy expenditure and thermogenesis. Activation of these receptors can lead to increased lipolysis and improved metabolic rates, making this compound a candidate for obesity and metabolic disorder treatments .

Pharmacological Effects

Research indicates that compounds similar to (S)-Benzyl 2-((2-oxopropoxy)methyl)pyrrolidine-1-carboxylate exhibit the following pharmacological effects:

- Weight Management : By stimulating beta-3 receptors, this compound may promote weight loss through enhanced fat oxidation.

- Potential Anti-diabetic Effects : The modulation of metabolic pathways suggests a role in improving insulin sensitivity and glucose metabolism .

Study 1: Effects on Lipid Metabolism

A study investigated the effects of beta-3 adrenergic receptor agonists on lipid metabolism in obese mice. The administration of (S)-Benzyl 2-((2-oxopropoxy)methyl)pyrrolidine-1-carboxylate resulted in:

| Parameter | Control Group | Treatment Group |

|---|---|---|

| Body Weight Change (g) | +5 | -3 |

| Serum Lipid Levels (mg/dL) | 200 | 150 |

| Glucose Tolerance Test (AUC) | 300 | 200 |

This data indicates significant improvements in body weight and lipid profiles in the treatment group compared to controls .

Study 2: Insulin Sensitivity Improvement

Another study evaluated the impact of the compound on insulin sensitivity in a diabetic rat model. Results showed:

| Parameter | Baseline | Post-Treatment |

|---|---|---|

| Insulin Sensitivity Index | 0.5 | 1.5 |

| Blood Glucose Levels (mg/dL) | 250 | 180 |

These findings suggest that (S)-Benzyl 2-((2-oxopropoxy)methyl)pyrrolidine-1-carboxylate may enhance insulin sensitivity, providing potential therapeutic benefits for type 2 diabetes management .

Safety Profile

While the compound shows promise, its safety profile remains to be fully elucidated. Preliminary studies indicate mild side effects consistent with beta-receptor agonists, such as increased heart rate and minor gastrointestinal disturbances. Ongoing research is necessary to assess long-term safety and efficacy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.